2-(Iodomethyl)-2-phenyl-1,3-dioxolane
Overview
Description
2-(Iodomethyl)-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
The polymerization of monomers derived from 2-phenyl-1,3-dioxolane has been studied. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was synthesized and characterized, revealing insights into its thermal degradation and potential applications in material science (Coskun et al., 1998).
Synthetic Applications in Organic Chemistry
The reductive opening of 2-phenyl-1,3-dioxolanes using lithium powder and naphthalene has been explored, demonstrating a method for producing monoprotected 1,2-diols and alcohols, which are valuable intermediates in organic synthesis (Gil et al., 1993).
Enzymatic Methods in Drug Synthesis
Enzymatic catalysis has been employed to prepare optically active tertiary alcohols from compounds including 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol, a derivative of 2-(Iodomethyl)-2-phenyl-1,3-dioxolane. These compounds serve as versatile building blocks in drug synthesis and natural product development (Chen & Fang, 1997).
Development of Fungicides
2-phenyl-1,3-dioxolane derivatives have been synthesized and evaluated for fungicidal activity. Some of these compounds showed promising results in controlling powdery mildew and bean rust, indicating their potential in agriculture (Gestel et al., 1980).
Organometallic Chemistry
The synthesis of 1,3-dioxolanes by the addition of ketones to epoxides using specific catalysts demonstrates the importance of 1,3-dioxolane derivatives in organometallic chemistry and catalysis (Adams et al., 1999).
Catalysis in Cross-Coupling Reactions
Derivatives of 1,3-dioxolane have been used as ligands in palladium-catalyzed Suzuki reactions, demonstrating their utility in facilitating complex organic reactions (Bei et al., 1999).
Properties
IUPAC Name |
2-(iodomethyl)-2-phenyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEUXVCDECMYIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CI)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.